N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative featuring a complex substitution pattern. Its structure comprises:
- A 1,2,3-triazole core substituted at positions 1, 4, and 3.
- A 3-methoxyphenyl group at position 1.
- A pyridin-4-yl group at position 4.
- A carboxamide group at position 4, linked to a 3,4-dimethoxyphenethyl chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-32-20-6-4-5-19(16-20)30-24(18-10-12-26-13-11-18)23(28-29-30)25(31)27-14-9-17-7-8-21(33-2)22(15-17)34-3/h4-8,10-13,15-16H,9,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQUCLUMABHGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H27N3O3
- Molecular Weight : 413.5 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a triazole ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole moiety is known for its role in inhibiting various enzymes and receptors involved in disease processes:
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Anticancer Activity : Triazole derivatives have shown promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation and survival. They may target:
- Histone deacetylases (HDAC) : Inhibition leads to increased acetylation of histones and transcriptional activation of tumor suppressor genes.
- Telomerase : Inhibition can lead to telomere shortening and eventual cell death in cancer cells.
- Thymidylate synthase : This enzyme is crucial for DNA synthesis; its inhibition can disrupt cell division in rapidly proliferating cancer cells .
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting pathways such as NF-kB and MAPK .
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- A study published in MDPI demonstrated that triazole derivatives exhibit potent anticancer activity against various cancer cell lines by targeting HDAC and telomerase. The findings suggest that structural modifications can enhance their potency and selectivity .
- Another research article focused on the synthesis of triazole derivatives and their evaluation against microbial strains. It was found that certain derivatives showed significant antimicrobial activity with minimal cytotoxicity towards human cells .
Scientific Research Applications
Therapeutic Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazoles have been synthesized and tested for their ability to inhibit cancer cell proliferation. The specific compound under discussion has shown potential in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that triazole derivatives can act against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells.
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Studies have demonstrated its potential to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include:
- Formation of Triazole Ring : This is often achieved through the reaction of azides with alkynes in a copper-catalyzed cycloaddition reaction.
- Substitution Reactions : Various aryl groups can be introduced through nucleophilic substitution methods.
- Carboxamide Formation : The final step usually involves the formation of the carboxamide functional group via reaction with appropriate amine sources.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for therapeutic use in inflammatory conditions. |
Mechanistic Insights
The mechanism of action for the anticancer effects is believed to involve the induction of reactive oxygen species (ROS) leading to cellular stress and apoptosis. In antimicrobial applications, the disruption of cell membrane integrity has been observed as a primary mode of action.
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
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Electrophilic substitutions at C4/C5 positions due to electron-deficient nature of the ring.
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N-Alkylation reactions at N2 using alkyl halides or epoxides under basic conditions.
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Copper-catalyzed cycloadditions with terminal alkynes for regioselective functionalization (Huisgen reaction).
Amide Group Transformations
The carboxamide moiety exhibits:
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Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives.
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Nucleophilic substitution with amines or alcohols via activation with EDCI/DMAP.
Aromatic Ring Modifications
Substituted phenyl/pyridinyl groups undergo:
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Demethylation of methoxy groups using BBr₃ in CH₂Cl₂ at −78°C to form phenolic derivatives .
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Electrophilic aromatic substitution (e.g., nitration, halogenation) preferentially at para positions relative to methoxy groups.
Common Reagents and Conditions
Major Reaction Products
Mechanistic Insights
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Demethylation : BBr₃ selectively cleaves methyl ethers via intermediate boron complexes, preserving the triazole ring .
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Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of carbonyl oxygen, followed by nucleophilic water attack.
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Electrophilic Substitution : Methoxy groups activate aromatic rings through resonance (+M effect), directing incoming electrophiles to para positions.
Factors Influencing Reactivity
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Electronic Effects :
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Pyridinyl group withdraws electrons via inductive effect, deactivating the triazole ring toward electrophiles.
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Methoxy groups donate electrons, enhancing reactivity of attached phenyl rings.
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Steric Considerations :
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Bulky 3,4-dimethoxyphenethyl group at N2 hinders reactions at the triazole C5 position.
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Solvent Effects :
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Polar aprotic solvents (DMF, DMSO) improve solubility for alkylation reactions.
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Aqueous mixtures facilitate hydrolysis via stabilization of ionic intermediates.
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Analytical Monitoring
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs from the provided evidence and other related derivatives.
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw/BioByte ClogP.
Key Findings:
Core Structure Impact: The triazole core in the target compound and offers metabolic resistance compared to the benzimidazole in , which may degrade faster in vivo due to imidazole ring oxidation.
Substituent Effects :
- The 3,4-dimethoxyphenethyl chain in the target compound increases hydrophobicity (logP ~3.2) versus the ethoxy group in (logP ~2.8), favoring membrane permeability.
- The propyl chain in adds steric bulk, possibly reducing solubility but improving receptor fit in hydrophobic pockets .
Biological Implications :
Q & A
Q. What are the key synthetic routes for synthesizing this triazole-carboxamide derivative?
The compound can be synthesized via multi-step protocols, typically involving:
- Condensation reactions to form the 1,2,3-triazole core, followed by functionalization of the carboxamide group.
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to assemble the triazole ring, as seen in analogous triazole derivatives .
- Sequential substitutions on the aryl and pyridyl groups, using methoxy and pyridine precursors . Methodological Tip: Optimize reaction intermediates using HPLC or TLC to ensure purity at each step.
Q. How can spectroscopic techniques confirm the compound’s structure?
- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm), pyridyl protons (δ ~7.5–8.5 ppm), and triazole carbons (δ ~140–150 ppm).
- X-ray crystallography : Resolve the triazole-carboxamide conformation and substituent spatial arrangement, as demonstrated for structurally related compounds .
- HRMS : Validate molecular weight (C₂₅H₂₅N₅O₄; calc. 471.19 g/mol).
Q. What preliminary assays assess its biological activity?
- Enzyme inhibition assays : Test against targets like kinases or proteases, using fluorescence-based or colorimetric readouts.
- Cellular viability assays (e.g., MTT): Screen for cytotoxicity in cancer or normal cell lines.
- Binding affinity studies : Use SPR (surface plasmon resonance) to measure interactions with receptors.
Advanced Research Questions
Q. How can substituent variations (e.g., methoxy vs. pyridyl groups) be systematically studied to optimize activity?
- Structure-activity relationship (SAR) : Synthesize analogs with modified methoxy (e.g., 3,4-dimethoxy vs. 4-methoxy) or pyridyl (e.g., pyridin-4-yl vs. pyridin-3-yl) groups.
- Computational modeling : Perform docking studies to predict binding modes and affinity changes using software like AutoDock .
- Electronic effects : Use Hammett constants to correlate substituent electron-donating/withdrawing properties with activity .
Q. What experimental designs resolve contradictions in biological data (e.g., high in vitro vs. low in vivo activity)?
- Dose-response validation : Confirm activity across multiple concentrations and replicate experiments.
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding.
- In silico ADMET prediction : Use tools like SwissADME to identify solubility or permeability limitations .
Q. How can flow chemistry improve synthetic yield and reproducibility?
- Continuous-flow reactors : Enable precise control of reaction parameters (temperature, residence time) for azide-alkyne cycloaddition steps .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst loading, solvent ratio) to maximize yield .
- Inline analytics : Integrate IR or UV-vis spectroscopy for real-time monitoring.
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Analytical Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
